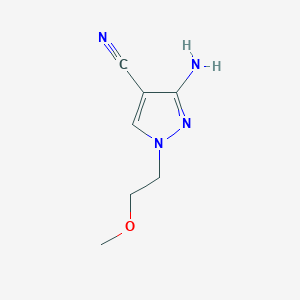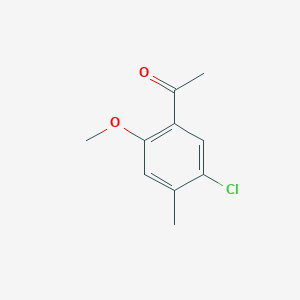![molecular formula C15H24N2O4 B2668383 N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide CAS No. 2361829-87-8](/img/structure/B2668383.png)
N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide, also known as DASPMI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DASPMI is a spirolactam-based molecule that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide is not fully understood. However, it has been suggested that this compound interacts with proteins through hydrogen bonding and hydrophobic interactions. This interaction may lead to changes in the conformation and activity of the proteins, which could explain its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the regulation of neurotransmitters in the brain. This inhibition could potentially lead to the improvement of cognitive function in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has several advantages for lab experiments. It is stable under standard laboratory conditions and can be easily synthesized using various methods. This compound also has a high purity, which is important for its use in biochemical and medicinal studies. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using this compound.
Orientations Futures
There are several future directions for the study of N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide. One direction is the exploration of its potential therapeutic effects in various diseases, such as cancer and Alzheimer's disease. Another direction is the development of this compound-based materials for various applications, such as sensors and catalysts. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with proteins.
Conclusion:
In conclusion, this compound is a spirolactam-based molecule that has potential applications in various fields. Its synthesis method has been achieved using different methods, and it has been studied for its potential therapeutic effects in various diseases. This compound interacts with proteins through hydrogen bonding and hydrophobic interactions, which could explain its potential therapeutic effects. This compound has several advantages for lab experiments, but also has some limitations that should be taken into consideration. There are several future directions for the study of this compound, including the exploration of its potential therapeutic effects and the development of this compound-based materials.
Méthodes De Synthèse
The synthesis of N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has been achieved using different methods. One of the most commonly used methods is the reaction of 3-aminopropionitrile with 1,4-dioxaspiro[4.5]decan-8-one, followed by reaction with acryloyl chloride. This method yields this compound with a purity of 95%. Other methods involve the use of different starting materials and reagents, such as 3-aminopropanoic acid and 1,4-dioxaspiro[4.5]decan-3-ol.
Applications De Recherche Scientifique
N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In biochemistry, this compound has been used as a probe to study protein-ligand interactions. In materials science, this compound has been explored as a building block for the synthesis of functional materials.
Propriétés
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-2-13(18)16-9-6-14(19)17-10-12-11-20-15(21-12)7-4-3-5-8-15/h2,12H,1,3-11H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHRZQLIGYOURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NCC1COC2(O1)CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2668301.png)

![3-(3,5-dimethylphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2668306.png)
![1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone](/img/structure/B2668308.png)

![N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2668315.png)
![N-(2-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2668316.png)


![N-Methyl-1-[2-(trifluoromethoxy)phenyl]methanamine;hydrochloride](/img/structure/B2668319.png)

![2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2668321.png)
![5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2668322.png)
